
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is a cyclobutane derivative with a methoxypropyl group and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with 2-methoxypropylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 1-(2-Methoxypropyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2-Methoxypropyl)cyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxypropyl group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde: Similar structure but with a different position of the methoxy group.
Cyclobutanone: Lacks the methoxypropyl and aldehyde groups.
1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde: Similar structure but with a different alkyl chain length.
Uniqueness
1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde is unique due to the specific positioning of the methoxypropyl group and the presence of both cyclobutane and aldehyde functionalities
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-methoxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(11-2)6-9(7-10)4-3-5-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
XHUJVCFXWHMGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCC1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13250776.png)
![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13250777.png)
amine](/img/structure/B13250786.png)
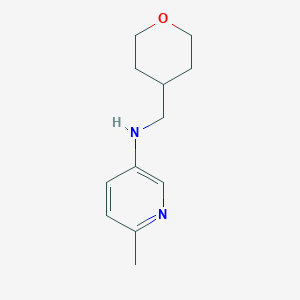
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine](/img/structure/B13250797.png)
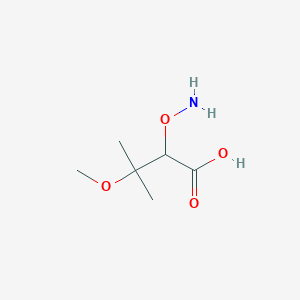
![Methyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250809.png)
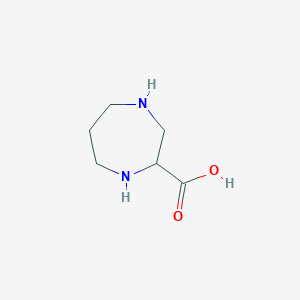
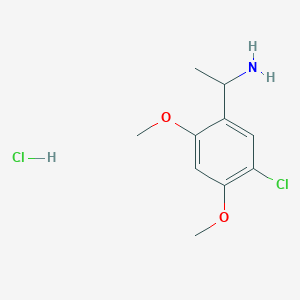
![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole](/img/structure/B13250832.png)

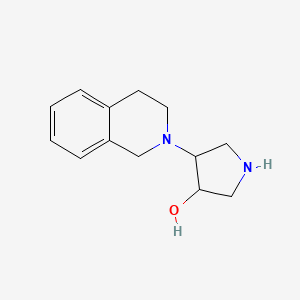
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)
